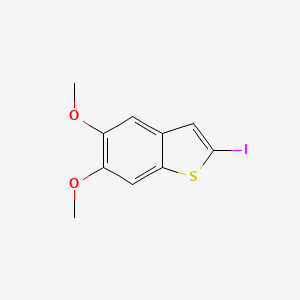
2-Iodo-5,6-dimethoxy-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5,6-dimethoxy-1-benzothiophene is a heteroaromatic compound that belongs to the benzothiophene family Benzothiophenes are known for their significant roles in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5,6-dimethoxy-1-benzothiophene typically involves electrophilic cyclization reactions and coupling reactions. One common method includes the reaction of 5,6-dimethoxy-2-iodoaniline with sulfur sources under specific conditions to form the benzothiophene ring . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5,6-dimethoxy-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the benzothiophene ring or the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated benzothiophenes, while oxidation can introduce carbonyl or hydroxyl groups.
Applications De Recherche Scientifique
2-Iodo-5,6-dimethoxy-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in cancer research due to its structural similarity to other biologically active benzothiophenes.
Industry: Utilized in the development of organic semiconductors and materials science.
Mécanisme D'action
The mechanism of action of 2-Iodo-5,6-dimethoxy-1-benzothiophene involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include inhibition of microbial growth or interference with cellular signaling pathways in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness
2-Iodo-5,6-dimethoxy-1-benzothiophene is unique due to the presence of both iodine and methoxy groups, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Propriétés
Formule moléculaire |
C10H9IO2S |
|---|---|
Poids moléculaire |
320.15 g/mol |
Nom IUPAC |
2-iodo-5,6-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H9IO2S/c1-12-7-3-6-4-10(11)14-9(6)5-8(7)13-2/h3-5H,1-2H3 |
Clé InChI |
UYOPTCFBFFRDOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C(S2)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















